ethyl 3-(3-phenylpropyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-phenylpropyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in various scientific and industrial applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-phenylpropyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters. One common method is the catalytic hydrogenation of pyridine derivatives to form the piperidine ring, followed by esterification with ethyl groups. The reaction conditions often include the use of palladium on carbon as a catalyst and ammonium formate as a hydrogen donor, which allows the reaction to proceed under mild conditions without the need for high-pressure hydrogen gas .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-phenylpropyl)piperidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different reduced forms, typically using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
Ethyl 3-(3-phenylpropyl)piperidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 3-(3-phenylpropyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, the compound may act as an inhibitor of certain neurotransmitter reuptake processes, thereby influencing neurological function .
Comparison with Similar Compounds
Ethyl 3-(3-phenylpropyl)piperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl piperidine-3-carboxylate: A simpler derivative with similar chemical properties but lacking the phenylpropyl group.
Methyl piperidine-3-carboxylate: Another similar compound with a methyl ester group instead of an ethyl ester.
Phenylpiperidine derivatives: Compounds with varying substitutions on the piperidine ring, each with unique biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3-(3-phenylpropyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-2-20-16(19)17(12-7-13-18-14-17)11-6-10-15-8-4-3-5-9-15/h3-5,8-9,18H,2,6-7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMUPZPLNLZPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.